molecular formula C11H11ClFN3O2 B1420213 N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1193389-78-4

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No.: B1420213
CAS No.: 1193389-78-4
M. Wt: 271.67 g/mol
InChI Key: QOFPPVISHXGIKX-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines an amino group, a fluorine atom, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction involving an acid chloride or an ester intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as halogens or azides.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent, it can be explored for its activity against various diseases, including cancer and infectious diseases.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions, particularly those involving fluorinated compounds.

    Pharmaceutical Development: It can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The oxazole ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride: Shares the amino and fluorine groups but differs in the sulfonamide moiety.

    N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Contains a similar fluorinated phenyl group but has different functional groups and a benzamide structure.

Uniqueness

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is unique due to its combination of an oxazole ring, a fluorine atom, and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPPVISHXGIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-78-4
Record name 4-Isoxazolecarboxamide, N-(3-amino-4-fluorophenyl)-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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